molecular formula C4H8N2S4 B1226977 Dimethylthiuram Disulfide CAS No. 2438-90-6

Dimethylthiuram Disulfide

Cat. No. B1226977
CAS RN: 2438-90-6
M. Wt: 212.4 g/mol
InChI Key: JPVRJMGCWMBVMY-UHFFFAOYSA-N
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Patent
US06809195B1

Procedure details

In a 4-litter bottle equipped with a mechanical stirrer, sodium hydroxide (80 g, 2 mol) was dissolved in water (500 mL) and the solution was cooled to 0° C. (ice-water bath). THF (200 mL), methylamine (40% in water, 170 mL, 2 mol) and carbon disulfide (120 mL, 2 mol) were added and the mixture as stirred at 0° C. for 30 minutes. Crushed ice (1.5 kg) was added, followed by glacial acetic acid (300 mL). Hydrogen peroxide (30%, 100 mL, 1 mol) was added dropwise over 10 minutes with temperature maintained below 50° C. by adding ice with stirring. Hexanes (or heptane) (800 mL) was added and the mixture was stirred for another 30 minutes in an ice-water bath. The mixture was filtered and washed with aqueous trichloroacetic acid (2%, 5×200 mL) and hexanes (or heptane) (2×200 mL). The product was dried in air for 1 day to a constant weight to give an off-white solid (205.8, yield: 97%). M.p. 98-100° C. (dec.)
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][NH2:4].[C:5](=[S:7])=[S:6].OO>O.CCCCCCC.C(O)(=O)C.C1COCC1>[CH3:3][NH:4][C:5](=[S:7])[S:6][S:6][C:5](=[S:7])[NH:4][CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
170 mL
Type
reactant
Smiles
CN
Name
Quantity
120 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ice
Quantity
1.5 kg
Type
reactant
Smiles
Step Six
Name
Quantity
100 mL
Type
reactant
Smiles
OO
Step Seven
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture as stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 4-litter bottle equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
maintained below 50° C.
ADDITION
Type
ADDITION
Details
by adding ice
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 30 minutes in an ice-water bath
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with aqueous trichloroacetic acid (2%, 5×200 mL) and hexanes (or heptane) (2×200 mL)
CUSTOM
Type
CUSTOM
Details
The product was dried in air for 1 day to a constant weight
Duration
1 d
CUSTOM
Type
CUSTOM
Details
to give an off-white solid (205.8, yield: 97%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CNC(SSC(NC)=S)=S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.